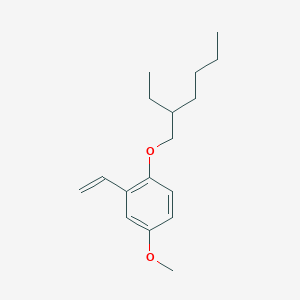
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrene moiety attached to an acetic acid derivative, which is further esterified with a 2,5-dioxo-1-pyrrolidinyl group
Méthodes De Préparation
The synthesis of 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 1-pyreneacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The general reaction scheme is as follows:
- Dissolve 1-pyreneacetic acid and N-hydroxysuccinimide in an appropriate solvent.
- Add dicyclohexylcarbodiimide to the reaction mixture to activate the carboxylic acid group.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product by recrystallization or chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-pyreneacetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The pyrene moiety can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common reagents used in these reactions include amines for substitution, acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as a fluorescent labeling reagent due to the pyrene moiety’s strong fluorescence. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used to label biomolecules such as proteins and nucleic acids, facilitating their detection and analysis in various biological assays.
Industry: The compound can be used in the development of advanced materials, including sensors and optoelectronic devices, due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester largely depends on its application. In fluorescent labeling, the pyrene moiety absorbs light and emits fluorescence, allowing for the visualization of labeled molecules. In drug delivery, the ester bond can be hydrolyzed to release the active drug, with the rate of hydrolysis being influenced by the surrounding environment (e.g., pH, presence of enzymes).
Comparaison Avec Des Composés Similaires
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester can be compared to other similar compounds such as:
9-Anthraceneacetic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester: Similar in structure but with an anthracene moiety instead of pyrene. It also serves as a fluorescent labeling reagent but with different photophysical properties.
2,5-Dioxo-1-Pyrrolidinyl 5-[4-(1,2,4,5-Tetrazin-3-yl)Benzylamino]-5-Oxopentanoate: Contains a tetrazine moiety and is used in bioorthogonal reactions for biological imaging and bioconjugation applications.
The uniqueness of this compound lies in its strong fluorescence and the specific applications it enables in various scientific fields.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-pyren-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-18-10-11-19(25)23(18)27-20(26)12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)22(15)21(13)14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIWFGMPXHGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)





